molecular formula C26H31N5O4 B10991830 7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B10991830
M. Wt: 477.6 g/mol
InChI Key: RQKXQVZQGQPACF-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-methyl-3-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C26H31N5O4/c1-28-22-16-24(34-3)23(33-2)15-20(22)21-17-27-31(26(32)25(21)28)18-30-11-9-29(10-12-30)13-14-35-19-7-5-4-6-8-19/h4-8,15-17H,9-14,18H2,1-3H3

InChI Key

RQKXQVZQGQPACF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)CCOC5=CC=CC=C5)OC)OC

Origin of Product

United States

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